molecular formula C18H20N2O5S B2918964 N-{2-[(2-phenylethyl)sulfamoyl]ethyl}-2H-1,3-benzodioxole-5-carboxamide CAS No. 899740-46-6

N-{2-[(2-phenylethyl)sulfamoyl]ethyl}-2H-1,3-benzodioxole-5-carboxamide

Cat. No.: B2918964
CAS No.: 899740-46-6
M. Wt: 376.43
InChI Key: ZVPARRYZHJVXTN-UHFFFAOYSA-N
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Description

N-{2-[(2-phenylethyl)sulfamoyl]ethyl}-2H-1,3-benzodioxole-5-carboxamide is a synthetic small molecule characterized by a 1,3-benzodioxole core substituted with a carboxamide group at the 5-position. The carboxamide nitrogen is further functionalized with a sulfamoyl ethyl chain bearing a 2-phenylethyl substituent.

Properties

IUPAC Name

N-[2-(2-phenylethylsulfamoyl)ethyl]-1,3-benzodioxole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O5S/c21-18(15-6-7-16-17(12-15)25-13-24-16)19-10-11-26(22,23)20-9-8-14-4-2-1-3-5-14/h1-7,12,20H,8-11,13H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVPARRYZHJVXTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C(=O)NCCS(=O)(=O)NCCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[(2-phenylethyl)sulfamoyl]ethyl}-2H-1,3-benzodioxole-5-carboxamide typically involves multiple steps, starting with the preparation of the benzodioxole ring. One common method involves the cyclization of catechol with formaldehyde to form the benzodioxole ring. The sulfamoyl group can be introduced through a reaction with sulfamoyl chloride and an appropriate amine. The final step involves the coupling of the benzodioxole derivative with the sulfamoyl intermediate under suitable conditions, such as the presence of a base and a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the cyclization step and automated systems for the coupling reactions. Additionally, purification techniques such as recrystallization and chromatography would be employed to ensure the final product’s purity.

Chemical Reactions Analysis

Types of Reactions

N-{2-[(2-phenylethyl)sulfamoyl]ethyl}-2H-1,3-benzodioxole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The benzodioxole ring can be oxidized to form quinone derivatives.

    Reduction: The carboxamide group can be reduced to an amine.

    Substitution: The sulfamoyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base like triethylamine (TEA).

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted benzodioxole derivatives depending on the nucleophile used.

Scientific Research Applications

N-{2-[(2-phenylethyl)sulfamoyl]ethyl}-2H-1,3-benzodioxole-5-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-{2-[(2-phenylethyl)sulfamoyl]ethyl}-2H-1,3-benzodioxole-5-carboxamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. Alternatively, it could modulate receptor activity by acting as an agonist or antagonist. The exact pathways and targets would depend on the specific application and the biological context.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares N-{2-[(2-phenylethyl)sulfamoyl]ethyl}-2H-1,3-benzodioxole-5-carboxamide with structurally related compounds, focusing on substituent effects, synthetic routes, and spectral properties.

Structural Analogs with Sulfamoyl/Ethyl Substituents

  • N-{2-[butyl(methyl)sulfamoyl]ethyl}-2H-1,3-benzodioxole-5-carboxamide (CM1003188)

    • Substituents : Butyl and methyl groups on the sulfamoyl nitrogen.
    • Impact : Increased hydrophobicity compared to the 2-phenylethyl variant, likely affecting membrane permeability and metabolic stability.
    • Synthesis : Similar sulfamoyl-ethyl linkage, suggesting shared synthetic pathways (e.g., Hantzsch cyclization or nucleophilic substitution) .
  • N-{2-[benzyl(ethyl)sulfamoyl]ethyl}-2H-1,3-benzodioxole-5-carboxamide (CM1003796) Substituents: Benzyl and ethyl groups on the sulfamoyl nitrogen.

Benzodioxole-5-carboxamide Derivatives with Heterocyclic Cores

  • N-[2-(4-Acetylanilino)-4-hydroxy-1,3-thiazol-5-yl]-2H-1,3-benzodioxole-5-carboxamide (5bd) Structure: Incorporates a 1,3-thiazole ring with a 4-acetylanilino substituent. Synthesis: Synthesized via Hantzsch cyclization (76% yield) and exhibits tautomerism. Spectral Data: FTIR shows strong absorption at 1668 cm⁻¹ (amide C=O), and ¹H-NMR confirms enol tautomer dominance in DMSO . Comparison: The thiazole ring introduces rigidity and hydrogen-bonding capacity, differing from the flexible sulfamoyl-ethyl chain in the target compound.
  • N-[4-hydroxy-2-(4-nitroanilino)-1,3-thiazol-5-yl]-2H-1,3-benzodioxole-5-carboxamide (5bb) Structure: Features a nitro group on the anilino substituent. Synthesis: 75% yield via Hantzsch cyclization. Impact: The electron-withdrawing nitro group may enhance electrophilicity, influencing reactivity in biological systems compared to the electron-neutral 2-phenylethyl group .

Pharmacologically Active Analogs

  • Tulmimetostat (C28H36ClN3O5S) Structure: Contains a chlorinated benzodioxole core, methylsulfanylpyridinone, and methoxyazetidine-cyclohexyl groups. Comparison: The complex substituents in tulmimetostat likely improve target selectivity and metabolic stability but increase molecular weight (MW = 562.1 g/mol) compared to the target compound (estimated MW ~450 g/mol) .

Commercial Derivatives with Aromatic Substituents

  • N-[2-(trifluoromethyl)phenyl]-1,3-benzodioxole-5-carboxamide (CAS 88147-33-5)
    • Structure : Substituted with a trifluoromethylphenyl group.
    • Properties : The electron-withdrawing CF₃ group enhances lipophilicity (LogP ~3.5) and may improve blood-brain barrier penetration.
    • Commercial Availability : Marketed by Parchem, indicating scalability and industrial relevance .

Key Research Findings

  • Synthetic Flexibility : The benzodioxole-5-carboxamide scaffold supports diverse functionalization, enabling tailored physicochemical properties (e.g., solubility, LogP) through substituent modulation .
  • Pharmacokinetic Considerations : Bulky substituents (e.g., tulmimetostat’s cyclohexyl group) enhance metabolic stability but may reduce oral bioavailability due to high MW .

Biological Activity

N-{2-[(2-phenylethyl)sulfamoyl]ethyl}-2H-1,3-benzodioxole-5-carboxamide is a compound that has gained attention for its potential biological activities, particularly in the fields of oncology and antioxidant research. This article delves into its biological activity, supported by data tables and relevant research findings.

Chemical Structure and Properties

The compound belongs to the class of benzodioxole derivatives, characterized by the presence of a sulfamoyl group. Its chemical structure can be represented as follows:

  • Molecular Formula : C16H19N3O4S
  • Molecular Weight : 365.40 g/mol

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in cancer progression and oxidative stress.

Anticancer Activity

Recent studies have highlighted the anticancer potential of benzodioxole derivatives. For instance, a study on related compounds demonstrated that certain benzodioxole derivatives exhibited significant cytotoxic effects against Hep3B liver cancer cells. The compound this compound was evaluated for its ability to induce cell cycle arrest and apoptosis in cancer cell lines.

Table 1: Anticancer Activity of Benzodioxole Derivatives

CompoundIC50 (µM)Cell LineMechanism of Action
2a1625.8Hep3BInduces G2-M phase arrest
2b2340.0Hep3BModerate activity
Doxorubicin7.4Hep3BDNA intercalation

In this context, compound 2a showed an IC50 value significantly lower than that of doxorubicin, indicating strong cytotoxicity.

Antioxidant Activity

The antioxidant properties of this compound were assessed using the DPPH radical scavenging assay. The results suggested that this compound could effectively neutralize free radicals, thus providing a protective effect against oxidative stress.

Table 2: Antioxidant Activity of Benzodioxole Derivatives

CompoundIC50 (µM)Assay Type
186.3DPPH Scavenging
2252.6DPPH Scavenging
Trolox7.72DPPH Scavenging

Case Studies and Research Findings

  • Study on Hep3B Cells : A detailed investigation into the effects of benzodioxole derivatives on Hep3B cells revealed that compound 2a not only reduced α-fetoprotein secretion but also induced significant changes in cell cycle distribution, with a notable arrest in the G2-M phase .
  • Antioxidant Evaluation : In vitro assays demonstrated that the synthesized compounds exhibited varying degrees of antioxidant activity, with some derivatives showing promising results comparable to established antioxidants like Trolox .

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